molecular formula C15H17N5O2 B2877664 N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903460-72-9

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2877664
CAS No.: 1903460-72-9
M. Wt: 299.334
InChI Key: GYXMBGXDTMINIL-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903460-72-9) is a synthetic small molecule with a molecular weight of 299.33 g/mol and the molecular formula C15H17N5O2 . It features a morpholinopyrimidine core functionalized with a 3-methylpyridine carboxamide group, a structural motif common in medicinal chemistry research. This compound is of significant interest in scientific research, particularly for investigating kinase inhibition pathways . Compounds with similar morpholinopyrimidine structures have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical signaling pathway involved in cell growth, survival, and metabolism . The morpholine and pyrimidine rings are key pharmacophores that contribute to binding affinity with enzyme active sites. Its primary research applications include exploration in oncology for the development of targeted cancer therapies, study of inflammatory pathways due to potential receptor modulation, and serving as a key intermediate or building block in the synthesis of more complex molecules for drug discovery . The structure-activity relationship (SAR) of this compound can be influenced by its 3-methyl group, which may enhance lipophilicity and cellular uptake, and the morpholine ring, which provides structural rigidity for improved target engagement . This product is intended for research and development purposes only in a controlled laboratory environment. It is not certified for human or veterinary therapeutic or diagnostic use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXMBGXDTMINIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dichloropyrimidine-4-carboxylic acid (I ) serves as a versatile intermediate. The chloride at position 6 is replaced with morpholine under basic conditions (e.g., morpholine, NaH, DMF, 80°C, 12 h). This yields 6-morpholinopyrimidine-4-carboxylic acid (II ) with >80% purity after recrystallization.

Reaction Conditions:

  • Substrate: 4,6-Dichloropyrimidine-4-carboxylic acid (1.0 equiv)
  • Reagent: Morpholine (1.2 equiv)
  • Base: Sodium hydride (1.5 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Yield: 72–85%

Carboxamide Bond Formation

The carboxylic acid group at position 4 is activated and coupled with 3-methylpyridin-2-amine. Two primary approaches are employed:

Acid Chloride Method

The carboxylic acid (II ) is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 3-methylpyridin-2-amine in the presence of a base:

  • Activation:

    • II (1.0 equiv) is refluxed with SOCl2 (5.0 equiv) in anhydrous DCM (2 h, 60°C).
    • Excess SOCl2 is removed under reduced pressure.
  • Coupling:

    • The crude acid chloride is dissolved in THF.
    • 3-Methylpyridin-2-amine (1.1 equiv) and N,N-diisopropylethylamine (DiPEA, 3.0 equiv) are added.
    • The mixture is stirred at room temperature for 6 h.
    • Yield: 68–75% after silica gel chromatography.

Coupling Reagent-Mediated Synthesis

Modern protocols favor carbodiimide-based reagents (e.g., HATU, EDCl) for milder conditions:

Procedure:

  • II (1.0 equiv), HATU (1.2 equiv), and DiPEA (3.0 equiv) are combined in DMF.
  • After 10 min, 3-methylpyridin-2-amine (1.05 equiv) is added.
  • The reaction is stirred at 25°C for 12 h.
  • Yield: 80–88%.

Alternative Routes and Modifications

Sequential Substitution-Coupling Approach

In cases where the pyrimidine core lacks pre-installed carboxyl groups, a dichloropyrimidine intermediate (III ) undergoes sequential substitution:

  • Morpholine Introduction:

    • III (4,6-dichloropyrimidine) reacts with morpholine in n-BuOH at 160°C (microwave, 4 h).
    • Intermediate: 6-Morpholino-4-chloropyrimidine (IV ).
  • Carboxamide Formation:

    • IV is hydrolyzed to 6-morpholinopyrimidine-4-carboxylic acid (II ) using NaOH (2 M, 70°C, 3 h).
    • II is coupled with 3-methylpyridin-2-amine as described in Section 3.

Characterization and Analytical Data

Synthetic intermediates and the final product are characterized via:

Nuclear Magnetic Resonance (NMR)

  • 6-Morpholinopyrimidine-4-carboxylic acid ( II):

    • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H-2), 3.75–3.70 (m, 4H, morpholine-H), 3.65–3.60 (m, 4H, morpholine-H).
    • 13C NMR: δ 166.5 (C=O), 158.2 (C-6), 104.3 (C-5), 66.3 (morpholine-C), 47.4 (morpholine-C).
  • Final Product:

    • 1H NMR (400 MHz, CDCl3): δ 8.85 (s, 1H, H-2), 8.30 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 3.80–3.75 (m, 4H, morpholine-H), 3.70–3.65 (m, 4H, morpholine-H), 2.55 (s, 3H, CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C15H18N5O2 [M+H]+: 300.1463
  • Observed: 300.1465.

Critical Reaction Parameters

Successful synthesis depends on:

  • Morpholine Substitution: Excess morpholine (1.2–1.5 equiv) ensures complete displacement of chloride.
  • Coupling Efficiency: HATU outperforms EDCl in yield (80% vs. 65%) due to reduced racemization.
  • Purification: Silica gel chromatography (EtOAc/hexane, 1:1) resolves unreacted amine and byproducts.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the SNAr step, reducing reaction time from 12 h to 30 min. Process optimization has achieved >90% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Morpholine-Containing Compounds

  • 6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide (): Shares the morpholine and carboxamide groups but lacks the pyrimidine core. The chloro substituent may influence electron distribution and binding selectivity compared to the target compound’s methylpyridyl group .
  • Patent Compounds (): Feature morpholine-ethoxy and trifluoromethyl groups on complex heterocycles. These structures emphasize the role of morpholine in improving solubility and membrane permeability, a trait likely shared by the target compound .

N-(3-Methylpyridin-2-yl)amide Derivatives

  • Flu-AM1 and Ibu-AM5 (): Demonstrated potent FAAH inhibition, with stereochemistry affecting activity. The 3-methylpyridin-2-yl group in these compounds occupies the FAAH acyl-chain-binding channel, suggesting that the target compound’s pyrimidine core might interact similarly with enzymes requiring planar heterocycles .

Pyrimidine-Based Inhibitors

  • Compound 36 (): A pyrimidine carboxamide with indole substituents, showing preclinical SETD2 inhibition. The target compound’s morpholine group may confer distinct pharmacokinetic advantages over indole-based analogs, such as reduced metabolic degradation .

Biological Activity

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopyrimidine core with a 3-methylpyridine substituent, contributing to its unique pharmacological profile. The presence of these functional groups is believed to influence its interaction with biological targets, enhancing its efficacy against various diseases.

This compound primarily exerts its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer proliferation.
  • Receptor Modulation : It interacts with various cellular receptors, altering their activity and influencing downstream signaling cascades.
  • Gene Expression Alteration : By modulating transcription factors, it can affect gene expression profiles related to cell growth and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : The compound demonstrated potent inhibition of cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
  • Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt/mTOR signaling pathway .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Inhibition of Cytokine Production : this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentModificationEffect on Activity
3-Methyl GroupIncreased lipophilicityEnhanced cellular uptake
Morpholine RingProvides structural rigidityImproved binding affinity to target enzymes
Carboxamide GroupEssential for receptor interactionCritical for biological activity

Case Studies

  • Study on Cancer Cell Lines : A study published in Frontiers in Pharmacology highlighted the efficacy of this compound against various tumor types, demonstrating a dose-dependent response in inhibiting cell proliferation and inducing apoptosis .
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to controls .

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